

# An In-depth Technical Guide to 1-Ethylpyrazole: Theoretical vs. Experimental Properties

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## Compound of Interest

Compound Name: 1-Ethylpyrazole

Cat. No.: B1297502

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## Abstract

This technical guide provides a comprehensive overview of **1-Ethylpyrazole**, a heterocyclic organic compound. It presents a comparative analysis of its theoretical and experimental physicochemical properties, details common experimental protocols for its synthesis and characterization, and discusses its general reactivity and the biological significance of the broader pyrazole class. This document aims to serve as a foundational resource for professionals engaged in chemical research and drug development, offering structured data and methodologies to support further investigation and application of this compound.

## Introduction to 1-Ethylpyrazole

**1-Ethylpyrazole** (CAS No: 2817-71-2) is a substituted aromatic heterocycle belonging to the pyrazole family.<sup>[1]</sup> The core pyrazole structure is a five-membered ring containing two adjacent nitrogen atoms.<sup>[2][3]</sup> The "1-Ethyl" designation indicates an ethyl group substitution on one of the nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[2][4]</sup> Understanding the fundamental properties of specific derivatives like **1-Ethylpyrazole** is crucial for designing new therapeutic agents and functional materials.

Chemical Structure:

- Molecular Formula: C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>[\[5\]](#)[\[6\]](#)
- IUPAC Name: **1-ethylpyrazole**[\[1\]](#)
- SMILES: CCN1C=CC=N1[\[1\]](#)

## Physicochemical Properties: A Comparative Analysis

A key aspect of chemical research involves correlating theoretical predictions with experimental findings. Computational models provide valuable insights into molecular properties, while experimental data provide real-world validation. The following table summarizes and compares the known experimental properties of **1-Ethylpyrazole** with its computationally derived values.

Property	Experimental Value	Theoretical / Computed Value	Reference
Molecular Weight	96.13 g/mol	96.13 g/mol	[5][6]
Boiling Point	137 °C	Not Available	[5][7]
Density	0.9537 g/cm <sup>3</sup>	Not Available	[5]
Refractive Index	1.4670 to 1.4710	Not Available	[5]
pKa (Conjugate Acid)	2.27 ± 0.10	Not Available	[5]
Kovats Retention Index	809 (Standard non-polar)	Not Available	[1]
XLogP3-AA	Not Available	-0.1	[1]
Exact Mass	Not Available	96.068748264 Da	[1]
Topological Polar Surface Area	Not Available	17.8 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	Not Available	0	[1]
Hydrogen Bond Acceptor Count	Not Available	2	[1]
Rotatable Bond Count	Not Available	1	[1]

## Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific, detailed spectra for **1-Ethylpyrazole** are not fully available in the provided search results, the expected characteristics can be inferred from data on pyrazole and its derivatives.[1][8][9]

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet) and the three protons on the pyrazole ring, which would appear as distinct singlets or doublets in the aromatic region.

- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should reveal five unique signals corresponding to the five carbon atoms in the molecule (two from the ethyl group and three from the pyrazole ring).[\[1\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic peaks for C-H stretching (both aromatic and aliphatic), C=C and C=N stretching within the pyrazole ring, and C-N stretching vibrations.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M<sup>+</sup>) would be expected at an m/z corresponding to its molecular weight (96.13).[\[11\]](#)

## Experimental Protocols

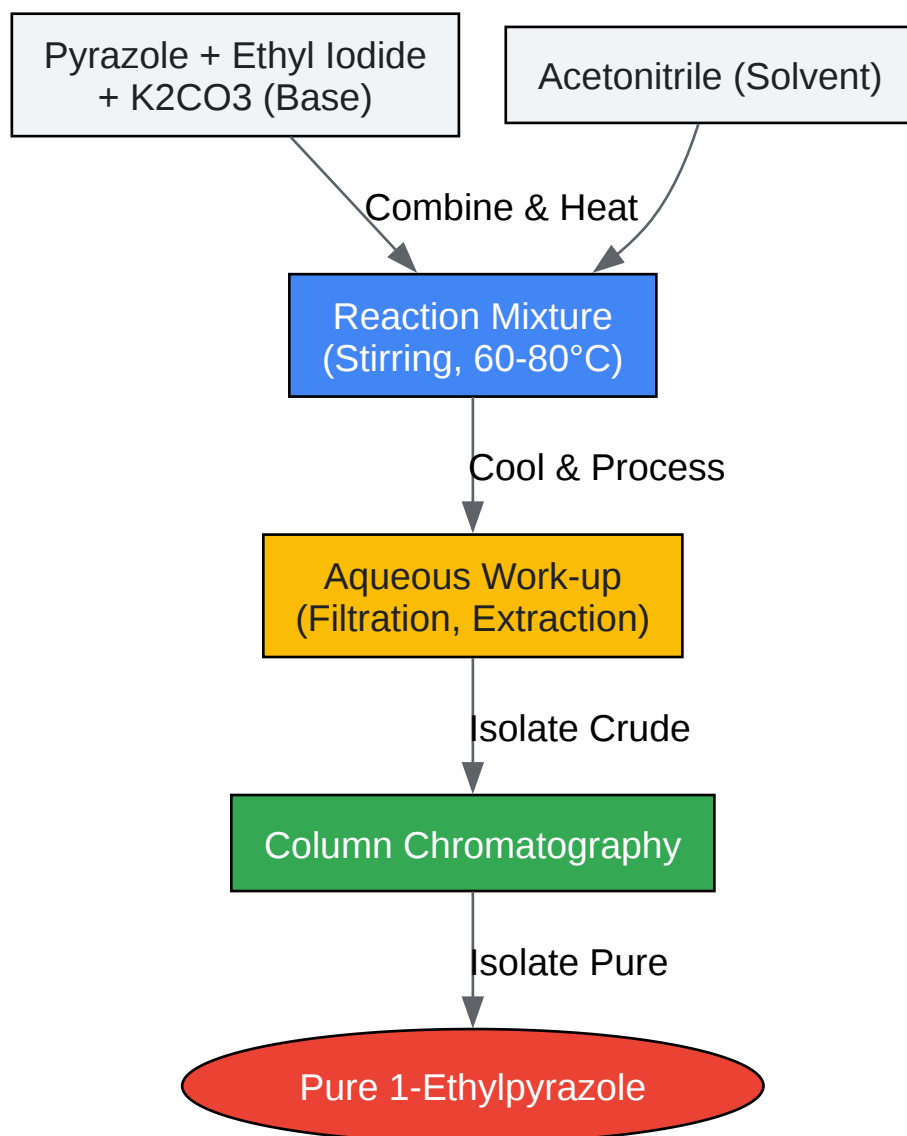
### Synthesis of 1-Ethylpyrazole

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common and effective approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine, followed by N-alkylation. A more direct route for N-ethylation involves the reaction of pyrazole with an ethylating agent.

#### Protocol: N-Alkylation of Pyrazole

- **Reaction Setup:** To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.5 eq.).
- **Addition of Alkylating Agent:** Stir the suspension at room temperature and add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)<sub>2</sub>SO<sub>4</sub>), dropwise (1.1 eq.).
- **Reaction Conditions:** Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.

- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure **1-Ethylpyrazole**.



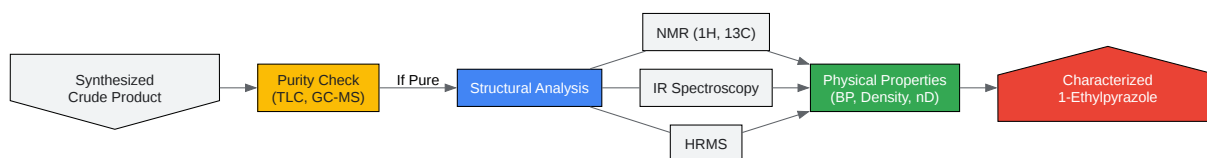
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**Caption:** General workflow for the synthesis of **1-Ethylpyrazole**.

## Characterization Protocol

- Purity Assessment: Analyze the purity of the synthesized product using TLC and Gas Chromatography-Mass Spectrometry (GC-MS).

- Structural Confirmation:
  - Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) to confirm the molecular structure.
  - Obtain an IR spectrum to identify characteristic functional group vibrations.
  - Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
- Physical Property Measurement:
  - Determine the boiling point using standard distillation apparatus.
  - Measure the density using a pycnometer.
  - Measure the refractive index using a refractometer.



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**Caption:** Experimental workflow for characterization.

## Reactivity and Biological Significance

### Chemical Reactivity

The pyrazole ring is aromatic and thus relatively stable. However, it can undergo various chemical reactions. The reactivity of vinylpyrazoles, for instance, is noted to be different from that of enamines, and they exhibit good shelf stability without spontaneous polymerization.<sup>[12]</sup> The nitrogen atoms in the ring can act as bases or nucleophiles, and the carbon atoms can be

susceptible to electrophilic substitution, although they are generally less reactive than those in pyrrole or furan. The presence of the N-ethyl group influences the regioselectivity of these reactions.

## Biological Activity of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.<sup>[4]</sup> These include, but are not limited to:

- **Anti-inflammatory:** Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.<sup>[2]</sup>
- **Antimicrobial and Antifungal:** Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.<sup>[2]</sup>
- **Anticancer:** Certain pyrazoles act as inhibitors of cell proliferation and can induce apoptosis in cancer cells.<sup>[4]</sup>
- **Neuroprotective:** Some derivatives have been investigated for their ability to protect neurons from damage.<sup>[2]</sup>

The specific biological profile of **1-Ethylpyrazole** itself is not extensively detailed in the provided literature, but its structural similarity to these active compounds suggests it could be a valuable building block or a candidate for biological screening.

## Conclusion

**1-Ethylpyrazole** is a well-defined chemical entity with established experimental properties that align with theoretical predictions for a molecule of its structure. Its synthesis is achievable through standard organic chemistry methodologies, and its characterization relies on a suite of common spectroscopic techniques. As a member of the biologically significant pyrazole family, **1-Ethylpyrazole** holds potential as a scaffold or intermediate in the development of new pharmaceuticals and functional materials, warranting further investigation into its specific reactivity and bioactivity.

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## References

- 1. 1-Ethylpyrazole | C<sub>5</sub>H<sub>8</sub>N<sub>2</sub> | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. 2817-71-2 CAS MSDS (1-Ethylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 1-Ethylpyrazole | 2817-71-2 [chemicalbook.com]
- 8. Pyrazole | C<sub>3</sub>H<sub>4</sub>N<sub>2</sub> | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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